molecular formula C15H27N3O2 B6975377 2-[(1-Tert-butylpyrazol-4-yl)methyl-(2-methyloxolan-3-yl)amino]ethanol

2-[(1-Tert-butylpyrazol-4-yl)methyl-(2-methyloxolan-3-yl)amino]ethanol

Cat. No.: B6975377
M. Wt: 281.39 g/mol
InChI Key: AKTLJBAADQPGJA-UHFFFAOYSA-N
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Description

2-[(1-Tert-butylpyrazol-4-yl)methyl-(2-methyloxolan-3-yl)amino]ethanol is a complex organic compound that features a pyrazole ring, a tert-butyl group, and an oxolane ring

Properties

IUPAC Name

2-[(1-tert-butylpyrazol-4-yl)methyl-(2-methyloxolan-3-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2/c1-12-14(5-8-20-12)17(6-7-19)10-13-9-16-18(11-13)15(2,3)4/h9,11-12,14,19H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTLJBAADQPGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)N(CCO)CC2=CN(N=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Tert-butylpyrazol-4-yl)methyl-(2-methyloxolan-3-yl)amino]ethanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl group and the oxolane ring. The final step involves the formation of the aminoethanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Tert-butylpyrazol-4-yl)methyl-(2-methyloxolan-3-yl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[(1-Tert-butylpyrazol-4-yl)methyl-(2-methyloxolan-3-yl)amino]ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-[(1-Tert-butylpyrazol-4-yl)methyl-(2-methyloxolan-3-yl)amino]ethanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4: This compound shares the pyrazole ring and tert-butyl group but differs in the presence of a piperidine ring instead of an oxolane ring.

    BTTAA: This compound is a water-soluble ligand for copper-catalyzed azide-alkyne cycloaddition, featuring a similar pyrazole structure.

Uniqueness

2-[(1-Tert-butylpyrazol-4-yl)methyl-(2-methyloxolan-3-yl)amino]ethanol is unique due to the combination of its pyrazole ring, tert-butyl group, and oxolane ring, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

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